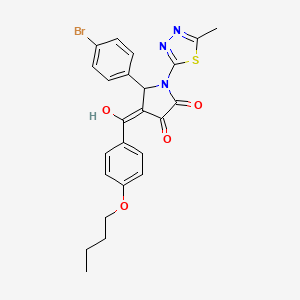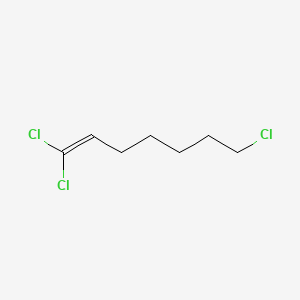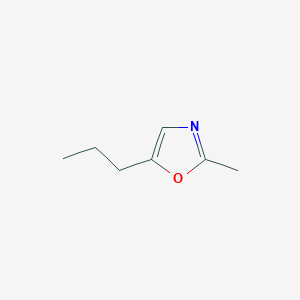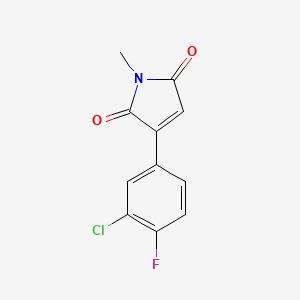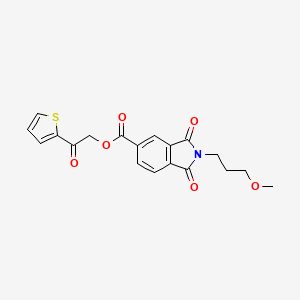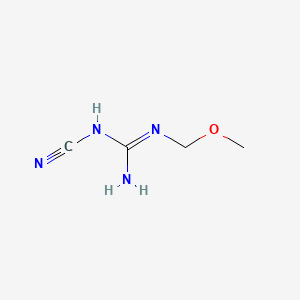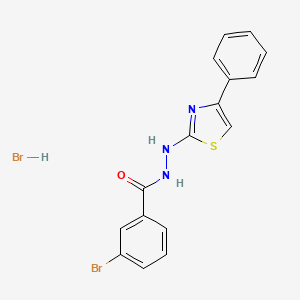
3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide is a complex organic compound that features a thiazole ring, a bromine atom, and a benzohydrazide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Benzohydrazide: The benzohydrazide moiety can be synthesized by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the brominated thiazole with the benzohydrazide under acidic conditions to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the thiazole ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further brominated derivatives, while nucleophilic substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
- 3-bromo-N’-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)benzohydrazide
Uniqueness
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide is unique due to its specific combination of a bromine atom, a thiazole ring, and a benzohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .
Propiedades
Número CAS |
5879-33-4 |
|---|---|
Fórmula molecular |
C16H13Br2N3OS |
Peso molecular |
455.2 g/mol |
Nombre IUPAC |
3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide;hydrobromide |
InChI |
InChI=1S/C16H12BrN3OS.BrH/c17-13-8-4-7-12(9-13)15(21)19-20-16-18-14(10-22-16)11-5-2-1-3-6-11;/h1-10H,(H,18,20)(H,19,21);1H |
Clave InChI |
WDONFGGUOINDHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC(=CC=C3)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


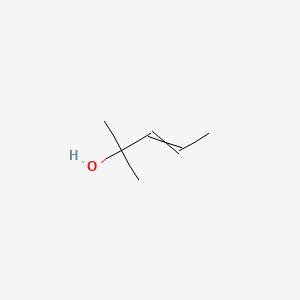
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)
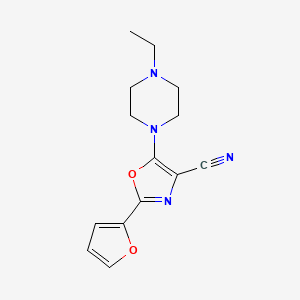
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)

![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
